molecular formula C3H3IN2 B015931 4-Iodoimidazole CAS No. 71759-89-2

4-Iodoimidazole

Cat. No. B015931
CAS RN: 71759-89-2
M. Wt: 193.97 g/mol
InChI Key: BHCMXJKPZOPRNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodoimidazole derivatives often involves cross-coupling reactions. For instance, the Stille cross-coupling reaction of protected 4-Iodoimidazoles with tributylvinylstannane leads to the formation of several 4-vinylimidazoles, which are effective in Diels-Alder reactions, exhibiting good yield and isomer selectivity (Lovely, Du, & Rasika Dias, 2001).

Molecular Structure Analysis

4-Iodoimidazole serves as a crucial building block in the synthesis of complex molecular structures due to its reactive iodine atom, which can be easily modified or replaced in various chemical reactions. This reactivity is exploited in the preparation of diverse heterocyclic compounds with potential biological activities.

Chemical Reactions and Properties

Chemical transformations involving 4-Iodoimidazole include its utilization in the preparation of 4-Pyrazolylthiazoles and 4-Pyrazolylmercaptoimidazoles using hypervalent iodine reagents (Singh, Batra, Sharma, & Prakash, 1999). Additionally, its role in the synthesis of benzimidazoles through condensation and C-N bond formation highlights its versatility (Kim, Kumar, Park, Heo, & Lee, 2011).

Scientific Research Applications

  • Microtubule Assembly in Tubulin Structure : 4-Iodoimidazole is used to study tubulin structure and its role in microtubule assembly, which is critical in cell division and structure maintenance (Davidse, 1986).

  • Regulation of Terpenoid Metabolism : This compound is also employed in physiological research for studying the regulation of terpenoid metabolism, which relates to processes such as cell division, elongation, and senescence (Grossmann, 1990).

  • Potential in Anticancer and Antiviral Drug Development : The enzymatic glycosylation of 4-Iodoimidazole can lead to simple access to potential anticancer and antiviral drugs, as well as new DNA building blocks (Vichier‐Guerre et al., 2017).

  • Solid-Phase Synthesis of 4-Substituted Imidazoles : It's used in the solid-phase synthesis of 4-substituted imidazoles, which is important for the library synthesis of various imidazoles (Gelens et al., 2000).

  • Conversion of Hydroxy-Groups in Carbohydrates : 4-Iodoimidazole serves as a novel reagent system for converting hydroxy-groups in carbohydrates into iodo-groups, which is important in synthetic chemistry (Garegg & Samuelsson, 1980).

  • Radiosensitizing Hypoxic Cells : This compound selectively radiosensitizes hypoxic Chinese hamster cells to radiation, with its efficiency correlated with partition coefficients (Gupta et al., 1985).

  • Use in Diels-Alder Reactions : 4-vinylimidazoles, including 4-Iodoimidazole, are effective partners in the Diels-Alder reaction, offering good yield and selectivity in adducts (Lovely et al., 2001).

  • Treatment of Insomnia : Brain-penetrating H(1)-antihistamines such as 4-Iodoimidazole have potential for treating insomnia (Coon et al., 2009).

  • Effect on Zebrafish Myogenesis : Early exposure to 4-Iodoimidazole analogs affects zebrafish myogenesis, especially in myofibril alignment (Tsai et al., 2018).

  • Preparation and Diels-Alder Chemistry : 4-Iodoimidazole derivatives can be prepared for various chemical applications, particularly in Diels-Alder reactions (Lovely et al., 2007).

  • Synthesis of 1,4-Disubstituted Imidazoles : A method utilizing 4-Iodoimidazole allows the efficient synthesis of 1,4-disubstituted imidazoles, beneficial in organic chemistry (He et al., 2004).

  • Studying Rotational Spectra and Nuclear Quadrupole Coupling : Research on 4-iodoimidazole has contributed to understanding its rotational spectra and nuclear quadrupole coupling constants (Cooper et al., 2018).

  • Nitration of Iodoimidazoles : The nitration of iodoimidazoles, including 4-Iodoimidazole, has been studied for producing nitro derivatives (Novikov et al., 1970).

  • Toxicity and Carcinogenicity Studies : Toxicity and carcinogenicity studies of 4-Iodoimidazole and its derivatives have been conducted in rats and mice, revealing various health impacts (Chan et al., 2007).

  • Antioxidant and Anticancer Effects : 4-Iodoimidazole derivatives have shown significant antioxidant and anti-cancer effects, as well as necrotic effects on mouse cells (Tazehkand et al., 2017).

  • Genotoxicity Studies : The genotoxic and cytotoxic effects of 4-Iodoimidazole on human lymphocytes have been studied, indicating its potential impact on human health (Çelik & Topaktaş, 2018).

  • Antitrichomonad and Mutagenic Activity : The reduction of the nitro group in nitroimidazoles, including 4-Iodoimidazole, plays a role in their antitrichomonad and mutagenic activities (Lindmark & Müller, 1976).

Safety And Hazards

4-Iodoimidazole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future outlook for the 4-Iodoimidazole market is expected to be favorable, with rising investments in research and development activities and the continuous expansion of pharmaceutical and other industries . The market’s growth potential is projected to reach around USD XX.X billion by 2031, up from USD XX.X billion in 2023 .

properties

IUPAC Name

5-iodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMXJKPZOPRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345704
Record name 4-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoimidazole

CAS RN

71759-89-2
Record name 4-Iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
221
Citations
Y He, Y Chen, H Du, LA Schmid, CJ Lovely - Tetrahedron letters, 2004 - Elsevier
… As alluded to earlier, a number of 4-iodoimidazole derivatives had been prepared through the selective reductive dehalogenation of the corresponding 4,5-diiodoimidazole,[1](d), [1](e) …
GA Cooper, CJ Anderson, C Medcraft… - Journal of Molecular …, 2018 - Elsevier
… The present work reports the first pure rotational spectra of 4-iodoimidazole and 2-iodoimidazole and has the aim of furthering knowledge of the hyperfine interactions of halogenated …
CJ Lovely, H Du, R Sivappa, MR Bhandari… - The Journal of …, 2007 - ACS Publications
… The first issue that required attention was the efficient preparation of the protected 4-iodoimidazole derivatives. While the introduction of the bulky trityl group could be achieved directly …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
SJ Wittenberger, A Tasker, BK Sorensen… - Synthetic …, 1993 - Taylor & Francis
The facile preparation of 2-butyl-4-iodoimidazole-5-carboxaldehyde 1 is described. The versatility of this intermediate in the synthesis of highly tunctionalized imidazoles is …
MD Cliff, SG Pyne - The Journal of Organic Chemistry, 1995 - ACS Publications
… This involves a palladiumcatalyzed coupling of a 1-protected 4-iodoimidazole 3 to a functionalized vinylstannane 4 to produce the alkene 2, followed by a Sharpless catalytic …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
MD Cliff, SG Pyne - Tetrahedron letters, 1995 - Elsevier
… This involves a palladium catalyzed coupling of the 1-protected-4-iodoimidazole 2 to the functionalized vinylstannane 3 to produce the (E)-alkene 4 and the Sharpless catalytic …
MD Cliff, SG Pyne - The Journal of Organic Chemistry, 1997 - ACS Publications
… The general synthetic strategy involved the conversion of 1-protected-4-iodoimidazole 3 to the (E)- or (Z)-alkenes 2, followed by a Sharpless catalytic asymmetric dihydroxylation (AD) to …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
T Lindel, M Hochgürtel - Tetrahedron letters, 1998 - Elsevier
… 1-Benzenesulfonyl-4-iodoimidazole (4) appeared to be succeptible to both alkynylation and regioselective methylation.[7] As the alkyne component, fully Boc-protected propargylic …
E Gelens, WJ Koot, W Menge, HCJ Ottenheijm… - Bioorganic & medicinal …, 2000 - Elsevier
… Immobilized 4-iodoimidazole 2 was used in a metal/halogen … chloride resin was used to immobilize 4-iodoimidazole (1).10, … resin and by cleavage of the resin bound 4-iodoimidazole. …
MP Groziak, L Wei - The Journal of Organic Chemistry, 1991 - ACS Publications
… Instead, we obtained l-[(benzyloxy)methyl]imidazole-2,5-dicarboxaldehyde 5-ethylene acetal (16; 25% yield) and l-[(benzyloxy)methyl]-4-iodoimidazole-2,5-dicarboxaldehyde 5ethylene …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk

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